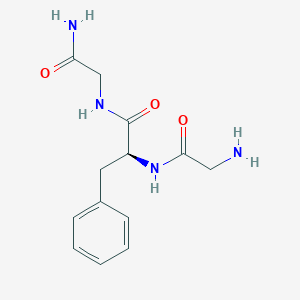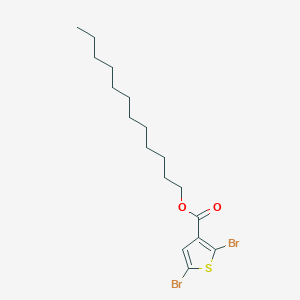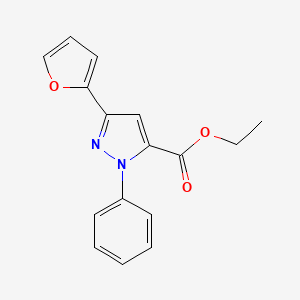![molecular formula C14H24O3 B14261251 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane CAS No. 185614-72-6](/img/structure/B14261251.png)
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,16,17-Trioxadispiro[517~8~2~6~]heptadecane is a complex organic compound characterized by its unique spiroacetal structure This compound is notable for its intricate molecular architecture, which includes multiple spiro centers and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane typically involves iterative radical oxidative cyclization of hydroxyalkyl dihydropyran and hydroxyalkyl spiroacetal using reagents such as iodobenzene diacetate and iodine . This process initially yields a mixture of bis-spiroacetals, which can be further equilibrated under acid catalysis to obtain the desired product . The stereoselective epoxidation of the major bis-spiroacetal using dimethyldioxirane, followed by base-induced rearrangement, is a crucial step in the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
化学反応の分析
Types of Reactions
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane.
Reduction: Reduction reactions may involve the use of lithium diethylamide in pentane.
Substitution: Substitution reactions can occur under specific conditions, although detailed examples are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodobenzene diacetate, iodine, dimethyldioxirane, and lithium diethylamide . Reaction conditions often involve controlled temperatures and the use of solvents like pentane and tetrahydrofuran .
Major Products
The major products formed from these reactions include various spiroacetal derivatives and epoxides, which can be further transformed into more complex structures .
科学的研究の応用
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane has several scientific research applications:
作用機序
The mechanism of action of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane involves its interaction with various molecular targets and pathways. The compound’s spiroacetal structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene: Another spiroacetal compound with a similar structure.
Spirolides: A family of shellfish toxins that include spiroacetal structures.
Uniqueness
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane is unique due to its specific spiroacetal configuration and the challenges associated with its synthesis. Its distinct structure sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields .
特性
CAS番号 |
185614-72-6 |
|---|---|
分子式 |
C14H24O3 |
分子量 |
240.34 g/mol |
IUPAC名 |
7,16,17-trioxadispiro[5.1.78.26]heptadecane |
InChI |
InChI=1S/C14H24O3/c1-2-5-9-13(10-6-3-1)15-14(17-16-13)11-7-4-8-12-14/h1-12H2 |
InChIキー |
RLIMSZNFRUUOQK-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2(CCC1)OC3(CCCCC3)OO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


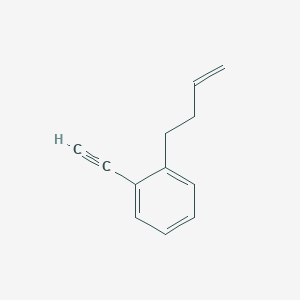

![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
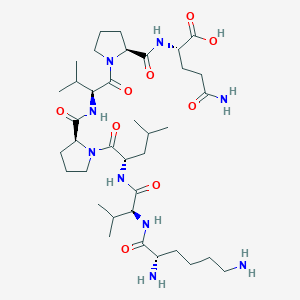
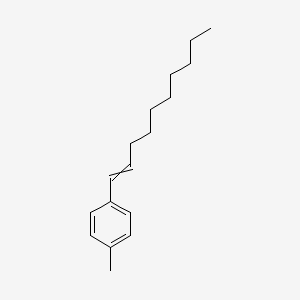
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
